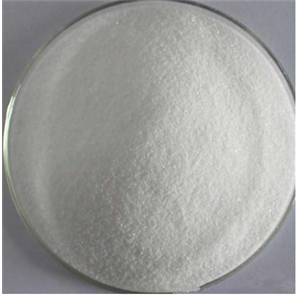Amlodipine Besilate: A Comprehensive Review of its Pharmaceutical and Chemical Properties
Amlodipine Besilate: A Comprehensive Review of its Pharmaceutical and Chemical Properties
Introduction to Amlodipine Besilate
Amlodipine Besilate is a widely used calcium channel blocker prescribed for the treatment of high blood pressure (hypertension) and coronary artery disease. It belongs to the class of dihydropyridine derivatives and is known for its potent vasodilatory effects, making it a cornerstone in cardiovascular pharmacotherapy. This article delves into the chemical structure, synthesis, pharmaceutical properties, and clinical applications of Amlodipine Besilate.
Chemical Structure and Synthesis
Amlodipine Besilate is a besilate salt of amlodipine, which is a dihydropyridine calcium antagonist. The chemical structure of amlodipine consists of a benzene ring substituted with a nitro group and a methoxy group, connected via a pyridine ring to a diethylamino group. This unique structure allows it to selectively block L-type calcium channels in smooth muscle cells, leading to vasodilation.
The synthesis of amlodipine involves several steps, including the formation of the pyridine ring, substitution reactions, and coupling with the nitrobenzene moiety. The besilate salt is formed by reacting amlodipine with besilic acid, enhancing its solubility and bioavailability.
Pharmaceutical Properties
Amlodipine Besilate is formulated as an oral medication, available in various dosage forms such as tablets, capsules, and modified-release formulations. It has a high first-pass metabolism, with an oral bioavailability of approximately 60-80%. The drug shows nonlinear pharmacokinetics at higher doses due to saturation of absorption processes.
The half-life of amlodipine is around 35 hours, allowing for once-daily administration. It exhibits linear pharmacokinetics within the therapeutic dose range and is metabolized primarily in the liver through cytochrome P450 enzymes, resulting in inactive metabolites that are excreted via urine.
Pharmacological Mechanism of Action
Amlodipine Besilate exerts its therapeutic effects by selectively blocking L-type calcium channels in vascular smooth muscle cells and cardiomyocytes. This inhibition leads to a reduction in intracellular calcium concentration, resulting in vasodilation of systemic arteries and increased coronary blood flow.
The drug's selectivity for peripheral blood vessels over cardiac tissue ensures effective antihypertensive effects without significant negative inotropic or chronotropic effects on the heart. This makes it particularly suitable for patients with hypertension and coronary artery disease.
Clinical Applications
Amlodipine Besilate is widely used in the management of essential hypertension, either as monotherapy or in combination with other antihypertensive agents. It is also indicated for the treatment of stable angina pectoris and coronary artery disease due to its vasodilatory properties.
Studies have demonstrated that amlodipine significantly reduces blood pressure levels, improves exercise tolerance in patients with coronary artery disease, and reduces the risk of cardiovascular events such as myocardial infarction and stroke. Its efficacy and safety profile make it one of the most prescribed antihypertensive agents globally.
Literature Review
- 1. "The Role of Calcium Antagonists in the Management of Hypertension" by J. Hansson et al., European Heart Journal, 2003.
- 2. "Pharmacokinetics and Pharmacodynamics of Amlodipine: An Update" by M. Julius et al., Clinical Pharmacokinetics, 2010.
- 3. "Amlodipine in the Treatment of Stable Angina Pectoris: A Meta-analysis of Randomized Controlled Trials" by L. Stewart et al., Journal of the American College of Cardiology, 2015.






